2,3-dichloroprop-2-en-1-amine
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Overview
Description
2,3-dichloroprop-2-en-1-amine is an organic compound with the molecular formula C3H5Cl2N It is a chlorinated derivative of propene, featuring two chlorine atoms and an amine group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-dichloroprop-2-en-1-amine can be synthesized through the chlorination of allylamine. The reaction typically involves the use of chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds as follows:
CH2=CH−CH2NH2+Cl2→ClCH2−CHCl−CH2NH2
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous automatic preparation method. This involves the reaction of 1,2,3-trichloropropane with a catalyst and liquid caustic soda in a reaction mixer. The process is designed to be safe, efficient, and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,3-dichloroprop-2-en-1-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Dehydrochlorination: The removal of hydrogen chloride can lead to the formation of allenes or alkynes.
Addition reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Dehydrochlorination: Strong bases like potassium hydroxide in ethanol.
Addition reactions: Various nucleophiles or electrophiles under mild conditions.
Major Products Formed
Nucleophilic substitution: Substituted amines, thiols, or ethers.
Dehydrochlorination: Allenes or alkynes.
Addition reactions: Various adducts depending on the nucleophile or electrophile used.
Scientific Research Applications
2,3-dichloroprop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dichloroprop-2-en-1-amine involves nucleophilic substitution and dehydrochlorination reactions. The compound’s chlorine atoms are susceptible to nucleophilic attack, leading to the formation of various substituted products. Additionally, the dehydrochlorination process can generate reactive intermediates such as allenes or alkynes, which can further react with nucleophiles or electrophiles .
Comparison with Similar Compounds
Similar Compounds
2,3-dichloropropene: A similar compound with two chlorine atoms but lacking the amine group.
2-chloroprop-2-en-1-amine: A related compound with only one chlorine atom.
3-chloroprop-2-en-1-amine: Another related compound with the chlorine atom at a different position.
Uniqueness
2,3-dichloroprop-2-en-1-amine is unique due to the presence of both chlorine atoms and an amine group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
100704-14-1 |
---|---|
Molecular Formula |
C3H5Cl2N |
Molecular Weight |
126 |
Purity |
95 |
Origin of Product |
United States |
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